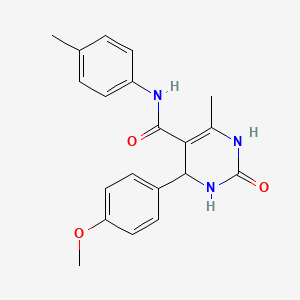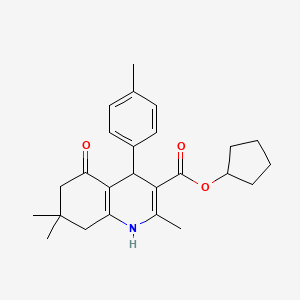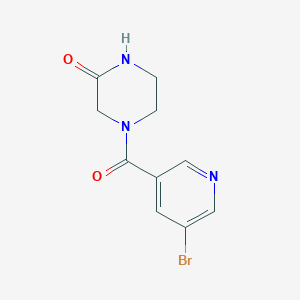![molecular formula C13H25N3O3 B6576019 N-(2-methylpropyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide CAS No. 345997-17-3](/img/structure/B6576019.png)
N-(2-methylpropyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylpropyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide (NMPED) is an organic compound that has been studied extensively for its potential applications in various scientific research areas. It is a derivative of ethanediamide, which is a type of amide that is commonly used in the synthesis of organic compounds. NMPED is a versatile compound that has been used in a variety of scientific research applications, including drug synthesis, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
N-(2-methylpropyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide has been used in a variety of scientific research applications, including drug synthesis, biochemistry, and pharmacology. In drug synthesis, this compound has been used as a starting material for the synthesis of various pharmaceutical compounds, such as antifungals, antibiotics, and anti-inflammatory drugs. In biochemistry, this compound has been used to study the structure and function of proteins, enzymes, and other biomolecules. In pharmacology, this compound has been used to study the pharmacological properties of drugs and their potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of N-(2-methylpropyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide is not yet fully understood. However, it is believed that this compound acts as a substrate for enzymes, which catalyze the formation of various products. Additionally, this compound may interact with other molecules in the cell, such as proteins and lipids, to modulate their activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to increase the expression of certain enzymes and proteins, as well as modulate the activity of certain metabolic pathways. Additionally, this compound has been shown to have anti-inflammatory, anti-cancer, and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methylpropyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide has several advantages and limitations for use in laboratory experiments. One advantage of this compound is that it is relatively easy to synthesize, and the reaction can be performed at room temperature or at elevated temperatures. Additionally, this compound is a versatile compound that can be used in a variety of scientific research applications. However, one limitation of this compound is that it is not as stable as some other compounds, and can degrade over time.
Direcciones Futuras
N-(2-methylpropyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide has a variety of potential future applications in scientific research. For example, this compound could be used to study the structure and function of proteins and enzymes, as well as the pharmacological properties of drugs. Additionally, this compound could be used to develop new drugs and therapeutic agents for the treatment of various diseases. Additionally, this compound could be used to study the effects of environmental pollutants on human health. Finally, this compound could be used to create new materials for use in biotechnology and nanotechnology.
Métodos De Síntesis
N-(2-methylpropyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide is synthesized by reacting ethanediamide with 2-methylpropyl bromide in the presence of an acid catalyst. The reaction produces this compound as the major product, with minor byproducts such as 2-methylpropyl ether and 2-methylpropyl alcohol. The reaction is typically conducted in a polar solvent such as ethanol or dimethylformamide (DMF). The reaction can be performed at room temperature or at elevated temperatures, depending on the desired reaction rate.
Propiedades
IUPAC Name |
N'-(2-methylpropyl)-N-(3-morpholin-4-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-11(2)10-15-13(18)12(17)14-4-3-5-16-6-8-19-9-7-16/h11H,3-10H2,1-2H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZPRZXTYOHKFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCCCN1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806731 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-5-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B6575937.png)
![3-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6575938.png)



![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B6575966.png)
![7-[2-hydroxy-3-(naphthalen-2-yloxy)propyl]-3-methyl-8-sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6575972.png)
![methyl 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B6575980.png)
![2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B6575984.png)
![3-methyl-7-[(4-methylphenyl)methyl]-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576002.png)
![3-methyl-7-[(4-methylphenyl)methyl]-8-[(3-phenylpropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576009.png)
![8-(benzylamino)-7-[2-hydroxy-3-(propan-2-yloxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576013.png)
![4-{4-[(3,4-dicarboxyphenoxy)carbonyl]benzoyloxy}benzene-1,2-dicarboxylic acid](/img/structure/B6576027.png)
![4-oxo-4-{1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl}butanoic acid](/img/structure/B6576035.png)